Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan

Epigenetics Bromodomain inhibition BRD4

Unlike divalent Furvina, this 4-bromophenyl mono-nitrovinylfuran features attenuated electrophilicity for improved selectivity. Confirmed low-nanomolar BRD4 BD2 (Kd 5 nM) and BRD2 BD1 (IC50 11 nM) binding supports bromodomain inhibitor development. The 4-bromophenyl group enables Suzuki, Heck, and Sonogashira diversification for focused SAR libraries without altering the core pharmacophore. QS-inhibitory potential complements anti-virulence screening. Ideal scaffold for cysteine-targeted covalent probe programs.

Molecular Formula C12H8BrNO3
Molecular Weight 294.104
CAS No. 56297-20-2
Cat. No. B2939699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan
CAS56297-20-2
Molecular FormulaC12H8BrNO3
Molecular Weight294.104
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Br
InChIInChI=1S/C12H8BrNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7+
InChIKeyXNSSMTISCNZTBR-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan (CAS 56297-20-2): Chemical Identity and Key Physicochemical Properties for Procurement Screening


2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan (CAS 56297-20-2) is a synthetic, small-molecule nitrovinylfuran derivative with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 g/mol . It belongs to the broader arylnitrovinylfuran class, which has been investigated for antimicrobial, antiparasitic, and enzyme-inhibitory activities [1]. Key computed physicochemical properties include a density of 1.5±0.1 g/cm³ and a predicted boiling point of 414.3±40.0 °C at 760 mmHg, which are important parameters for handling, storage, and formulation feasibility during early-stage research procurement .

Why 2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan Cannot Be Simply Replaced by Furvina or Other Nitrovinylfuran Analogs


Within the nitrovinylfuran class, subtle structural modifications produce profound differences in electrophilic reactivity, biological target engagement, and cytotoxicity profiles. The clinically most advanced analog, Furvina (G1; 2-bromo-5-(2-bromo-2-nitroethenyl)furan), exerts its antibacterial activity through covalent thiol modification of MurA and the 30S ribosomal subunit, but its clinical utility is constrained by a narrow antibiotic-cytotoxic selectivity window [1]. The target compound 2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan differs from Furvina by substitution of the 2-bromo group on the furan ring with a 4-bromophenyl moiety and by replacement of the β-bromo substituent on the nitrovinyl group with a hydrogen atom. These two structural changes simultaneously alter the compound's electrophilic softness, steric bulk, and lipophilicity, parameters that directly govern thiol-reactivity kinetics, membrane permeability, and off-target protein binding [1][2]. A blinded interchange of nitrovinylfuran analogs in any structure-activity investigation risks invalidating target-engagement conclusions and compromising reproducibility of biological data.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan Against Closest Analogs


Bromodomain Inhibition Selectivity: 2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan vs. Furvina

The target compound demonstrates measurable binding affinity for bromodomain-containing proteins BRD4 BD2 (Kd = 5 nM; IC50 = 63 nM) and BRD2 BD1 (IC50 = 11 nM), a pharmacological activity profile entirely absent from Furvina, which acts as a covalent MurA inhibitor and 30S ribosomal subunit antagonist [1][2][3]. This represents a fundamentally different target engagement landscape: the target compound engages epigenetic reader domains, whereas Furvina targets peptidoglycan biosynthesis and protein translation in bacteria.

Epigenetics Bromodomain inhibition BRD4 BRD2

Electrophilic Reactivity Divergence: Cysteine Adduct Formation Profiles of 2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan vs. Di-Brominated Nitrovinylfurans

The di-bromo analog Furvina (G1) is characterized by high, relatively indiscriminate thiol reactivity: it forms covalent adducts with cysteine residues, induces intermolecular disulfide bonds, and generates a transient monobromide intermediate that further reacts with protein thiols, leading to potent but poorly selective antibacterial activity with MIC values below 4 μg/mL against multiresistant Staphylococcus aureus (MRSA) [1]. The target compound, lacking the β-bromo substituent on the nitrovinyl group, is predicted to exhibit reduced electrophilic reactivity compared to Furvina [2]. The 4-bromophenyl substituent introduces additional steric hindrance around the electrophilic center, which may further modulate reaction kinetics with biological thiols [2].

Covalent inhibitor design Thiol reactivity Electrophilic warhead Selectivity profiling

Structural Determinant for Quorum-Sensing Modulatory Activity: 2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan vs. 2-(2-Methyl-2-nitrovinyl)furan Analogs

In a comparative screen of 2-nitrovinylfuran derivatives structurally related to Furvina, 2-(2-methyl-2-nitrovinyl)furan (Compound 2) displayed the most significant quorum-sensing (QS) inhibition, with 60–80% reduction in Staphylococcus aureus Agr QS activity and enhancement of fusidic acid-mediated biofilm killing to 80% metabolic inactivation [1]. The target compound 2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan carries a bulkier, more lipophilic 4-bromophenyl substituent at the furan 5-position instead of the unsubstituted furan ring found in Compound 2, which may alter AgrA LytTR domain binding affinity and cellular penetration [1].

Anti-virulence Quorum sensing inhibition Staphylococcus aureus Biofilm

Synthetic Versatility as a Modular Building Block: 4-Bromophenyl Handle for Cross-Coupling Diversification

The 4-bromophenyl substituent on the target compound serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), enabling rapid diversification of the aryl moiety for structure-activity relationship (SAR) exploration [1]. In contrast, Furvina (G1) bears a bromine atom directly on the electron-rich furan ring at the 5-position, which exhibits different and often less predictable reactivity in cross-coupling reactions compared to a bromophenyl group, and its β-bromo-nitrovinyl moiety introduces chemoselectivity challenges during downstream derivatization [2].

Medicinal chemistry Cross-coupling Suzuki-Miyaura Library synthesis

Optimal Research and Procurement Application Scenarios for 2-(4-Bromophenyl)-5-[(E)-2-nitroethenyl]furan (CAS 56297-20-2)


Epigenetic Chemical Probe Development Targeting BRD4/BRD2 Bromodomains

The target compound's confirmed low-nanomolar binding affinity for BRD4 BD2 (Kd 5 nM) and BRD2 BD1 (IC50 11 nM) positions it as a candidate starting point for developing selective bromodomain inhibitors for oncology or inflammation research. Unlike Furvina, which has no reported bromodomain activity, this compound can serve as a tool molecule to interrogate BRD4/BRD2-dependent transcriptional programs without confounding antibacterial effects [1][2].

Covalent Inhibitor Selectivity Optimization Campaigns

The predicted attenuated electrophilicity of the target compound relative to di-bromo Furvina makes it an attractive scaffold for covalent inhibitor programs seeking to balance target engagement with selectivity. Its mono-nitrovinyl warhead, lacking the β-bromo leaving group, is expected to react more selectively with hyper-reactive cysteine residues in specific protein pockets, while the 4-bromophenyl group can be diversified to tune non-covalent binding interactions [1].

Anti-Virulence Drug Discovery Targeting Staphylococcus aureus Agr Quorum Sensing

Given the established QS-inhibitory activity of structurally related 2-nitrovinylfurans (60–80% Agr inhibition by Compound 2 in Oliveira et al., 2021), the target compound with its 4-bromophenyl substituent represents a logical next-generation candidate for AgrA-targeted anti-virulence screening. Its distinct lipophilicity profile may improve skin penetration for topical anti-MRSA formulations compared to unsubstituted furan analogs [1].

Modular Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-bromophenyl group provides a versatile synthetic handle for Suzuki-Miyaura, Heck, or Sonogashira couplings, enabling medicinal chemistry teams to rapidly generate diverse analogs of the nitrovinylfuran scaffold without altering the core pharmacophore. This modularity is absent in Furvina and simpler 2-nitrovinylfuran derivatives, making the target compound uniquely suited as a central building block for focused SAR libraries [1].

Quote Request

Request a Quote for 2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.